molecular formula C14H14BrNO B11044320 1-(2-(4-Bromophenyl)pyrrolidin-1-yl)but-2-yn-1-one

1-(2-(4-Bromophenyl)pyrrolidin-1-yl)but-2-yn-1-one

Cat. No.: B11044320
M. Wt: 292.17 g/mol
InChI Key: XPUIITSYUJLAFT-UHFFFAOYSA-N
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Description

1-[2-(4-BROMOPHENYL)-1-PYRROLIDINYL]-2-BUTYN-1-ONE is a synthetic organic compound characterized by the presence of a bromophenyl group, a pyrrolidinyl ring, and a butynone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-BROMOPHENYL)-1-PYRROLIDINYL]-2-BUTYN-1-ONE typically involves the following steps:

    Formation of the Pyrrolidinyl Intermediate: The initial step involves the preparation of the pyrrolidinyl intermediate through the reaction of 4-bromobenzaldehyde with pyrrolidine under basic conditions.

    Alkyne Addition: The pyrrolidinyl intermediate is then subjected to a Sonogashira coupling reaction with an alkyne, such as 1-bromo-2-butyne, in the presence of a palladium catalyst and a copper co-catalyst.

    Final Product Formation: The final step involves the oxidation of the resulting compound to form 1-[2-(4-BROMOPHENYL)-1-PYRROLIDINYL]-2-BUTYN-1-ONE.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-BROMOPHENYL)-1-PYRROLIDINYL]-2-BUTYN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, hydrogenation with palladium on carbon.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(4-BROMOPHENYL)-1-PYRROLIDINYL]-2-BUTYN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-BROMOPHENYL)-1-PYRROLIDINYL]-2-BUTYN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    4-Bromophenyl derivatives: Compounds such as 4-bromophenylacetylene and 4-bromophenylmethanol share structural similarities with 1-[2-(4-BROMOPHENYL)-1-PYRROLIDINYL]-2-BUTYN-1-ONE.

    Pyrrolidinyl derivatives: Compounds like 1-(4-bromophenyl)pyrrolidine and 1-(4-bromophenyl)-2-pyrrolidinone are structurally related.

Uniqueness: 1-[2-(4-BROMOPHENYL)-1-PYRROLIDINYL]-2-BUTYN-1-ONE is unique due to the combination of its bromophenyl, pyrrolidinyl, and butynone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H14BrNO

Molecular Weight

292.17 g/mol

IUPAC Name

1-[2-(4-bromophenyl)pyrrolidin-1-yl]but-2-yn-1-one

InChI

InChI=1S/C14H14BrNO/c1-2-4-14(17)16-10-3-5-13(16)11-6-8-12(15)9-7-11/h6-9,13H,3,5,10H2,1H3

InChI Key

XPUIITSYUJLAFT-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)N1CCCC1C2=CC=C(C=C2)Br

Origin of Product

United States

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